molecular formula C16H21ClN6OS B4392671 2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B4392671
M. Wt: 380.9 g/mol
InChI Key: OTWSPCPUFVWFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with sec-butylamino and methylamino groups, a thioether linkage, and an acetamide moiety attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Thioether Formation: The thioether linkage is formed by reacting the triazine derivative with a suitable thiol compound.

    Acetamide Attachment: The final step involves the attachment of the acetamide moiety to the chlorophenyl group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, amines, and thiols are used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]thio}-N-(2-chlorophenyl)acetamide
  • 2-{[4-(sec-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-N-(2-chlorophenyl)acetamide
  • 2-{[4-(sec-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]thio}-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide lies in its specific substitution pattern and the presence of both sec-butylamino and methylamino groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6OS/c1-4-10(2)19-15-21-14(18-3)22-16(23-15)25-9-13(24)20-12-8-6-5-7-11(12)17/h5-8,10H,4,9H2,1-3H3,(H,20,24)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSPCPUFVWFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NC)SCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(butan-2-ylamino)-6-(methylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

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